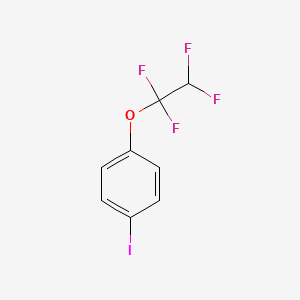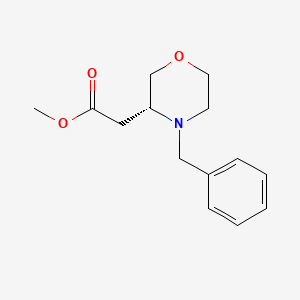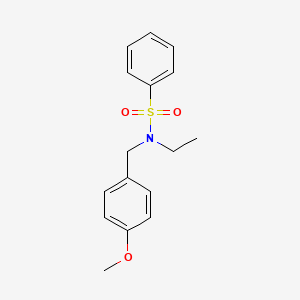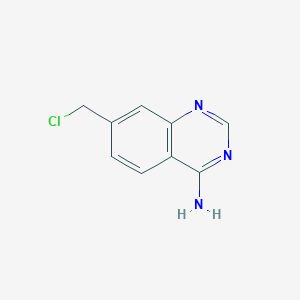
s-(p-Nitrobenzyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-nitrobenzyl)glutathione: is an S-substituted glutathione in which the thiol hydrogen of glutathione is replaced by a 4-nitrobenzyl group . It is a small molecule with the chemical formula C17H22N4O8S and a molecular weight of 442.44 g/mol . This compound is known for its role in various biochemical processes, particularly in the context of redox regulation and detoxification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-nitrobenzyl)glutathione typically involves the conjugation of glutathione with 4-nitrobenzyl chloride. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the nucleophilic substitution reaction. The reaction can be summarized as follows:
- Dissolve glutathione in water.
- Add a base such as sodium hydroxide to deprotonate the thiol group of glutathione.
- Add 4-nitrobenzyl chloride to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using techniques such as chromatography.
Industrial Production Methods: Industrial production of S-(4-nitrobenzyl)glutathione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(4-nitrobenzyl)glutathione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: S-(4-nitrobenzyl)glutathione is used as a model compound to study redox reactions and the behavior of glutathione conjugates in chemical systems .
Biology: In biological research, S-(4-nitrobenzyl)glutathione is used to investigate the role of glutathione in cellular redox regulation and detoxification processes .
Medicine: The compound is studied for its potential therapeutic applications, particularly in the context of oxidative stress-related diseases and neurodegenerative disorders .
Industry: S-(4-nitrobenzyl)glutathione is used in the development of biochemical assays and as a reference compound in analytical chemistry .
Mechanism of Action
S-(4-nitrobenzyl)glutathione exerts its effects primarily through its interaction with glutathione S-transferase enzymes . These enzymes catalyze the conjugation of glutathione with various electrophilic compounds, facilitating their detoxification and excretion. The compound also participates in redox reactions, modulating the cellular redox state and protecting cells from oxidative damage .
Comparison with Similar Compounds
- S-(4-nitrophenyl)glutathione
- S-(4-nitrobenzyl)cysteine
- S-(4-nitrobenzyl)homocysteine
Uniqueness: S-(4-nitrobenzyl)glutathione is unique due to its specific substitution pattern and its role in redox regulation and detoxification. Compared to other similar compounds, it has distinct chemical properties and biological activities that make it valuable for research and industrial applications .
Properties
CAS No. |
6803-19-6 |
|---|---|
Molecular Formula |
C17H22N4O8S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-[(4-nitrophenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22N4O8S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-30-8-10-1-3-11(4-2-10)21(28)29/h1-4,12-13H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27) |
InChI Key |
OAWORKDPTSAMBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Key on ui other cas no. |
6803-19-6 |
sequence |
XXG |
Synonyms |
S-(4-nitrobenzyl)glutathione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604472.png)




